BenchChemオンラインストアへようこそ!

Zanamivir

Influenza B Clinical Efficacy Fever Duration

Zanamivir is the preferred neuraminidase inhibitor for influenza B infection models due to its superior fever reduction compared to oseltamivir and higher in vitro potency against B/Victoria strains. Its 4-guanidino moiety binds strain-invariant residues, ensuring activity against oseltamivir-resistant H275Y mutants—critical for resistance panel validation. With near-zero oral bioavailability and high local lung concentrations via inhalation, it is an essential model compound for pulmonary drug delivery and inhaled antiviral formulation studies.

Molecular Formula C12H20N4O7
Molecular Weight 332.31 g/mol
CAS No. 139110-80-8
Cat. No. B000325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanamivir
CAS139110-80-8
Synonyms2,3-Didehydro-2,4-Dideoxy-4-Guanidino-N-Acetyl-D-Neuraminic Acid
2,3-Didehydro-2,4-Dideoxy-4-Guanidinyl-N-Acetylneuraminic Acid
4 Guanidino 2 Deoxy 2,3 Didehydro N Acetylneuraminic Acid
4 Guanidino Neu5Ac2en
4-Guanidino-2,4-Dideoxy-2,3-Didehydro-N-Acetylneuraminic Acid
4-Guanidino-2-Deoxy-2,3-Didehydro-N-Acetylneuraminic Acid
4-Guanidino-Neu5Ac2en
5-Acetylamino-2,6-Anhydro-4-Guanidino-3,4,5-Trideoxy-D-Galacto-Non-Enoic Acid
Acid, 4-Guanidino-2-Deoxy-2,3-Didehydro-N-Acetylneuraminic
GG 167
GG-167
GG167
Relenza
Zanamivi
Molecular FormulaC12H20N4O7
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
InChIInChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
InChIKeyARAIBEBZBOPLMB-UFGQHTETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 18,000 mg/L at 25 °C
7.31e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Zanamivir (CAS 139110-80-8): The 4-Guanidino Neuraminidase Inhibitor for Differentiated Influenza Antiviral Procurement


Zanamivir (4-guanidino-Neu5Ac2en) is a potent sialic acid analog neuraminidase inhibitor active against both influenza A and B viruses [1]. It is designed to interact with strain-invariant amino acids in the neuraminidase active site, minimizing resistance emergence [1]. Unlike oral alternatives, zanamivir is delivered via oral inhalation, achieving high local respiratory tract concentrations with minimal systemic absorption (4–17% of inhaled dose) [2].

Why Zanamivir Cannot Be Interchanged with Oseltamivir or Peramivir in Scientific and Clinical Workflows


Despite belonging to the neuraminidase inhibitor class, zanamivir, oseltamivir, peramivir, and laninamivir possess distinct pharmacologic backgrounds that preclude generic substitution [1]. Zanamivir's 4-guanidino moiety confers unique binding interactions, while its inhalational route results in near-zero oral bioavailability, in stark contrast to oseltamivir's ~80% oral absorption [2][3]. Critically, the lack of cross-resistance between zanamivir and oseltamivir means that viral strains resistant to one often remain susceptible to the other, a key determinant in antiviral stewardship [4].

Quantitative Differential Evidence: Zanamivir vs. Oseltamivir, Peramivir, and Laninamivir


Superior Efficacy Against Influenza B: Fever Duration Reduction vs. Oseltamivir

In a head-to-head clinical study of 1,113 patients, zanamivir significantly shortened the duration of fever in influenza B infection compared to oseltamivir [1].

Influenza B Clinical Efficacy Fever Duration Antiviral

Potent In Vitro Inhibition: Nanomolar IC50 Values Against Contemporary Strains

Geometric mean IC50 values from Japanese surveillance (2023-24 season) demonstrate that zanamivir maintains low nanomolar potency against circulating influenza strains, comparing favorably to other neuraminidase inhibitors [1].

IC50 In Vitro Neuraminidase Potency Surveillance

Preserved Activity Against Oseltamivir-Resistant H275Y Mutant

The H275Y mutation confers high-level oseltamivir resistance but does not affect zanamivir susceptibility, demonstrating a critical lack of cross-resistance [1].

Drug Resistance H275Y Mutation Cross-Resistance

Pharmacokinetic Differentiation: Low Systemic Bioavailability Enables High Local Concentrations

Zanamivir's oral bioavailability is ~2%, and systemic absorption following inhalation is only 4-17%, contrasting sharply with oseltamivir's ~80% oral bioavailability [1][2].

Pharmacokinetics Bioavailability Inhalation Safety

High-Value Research and Industrial Applications for Zanamivir (CAS 139110-80-8)


Influenza B Drug Screening and Efficacy Studies

Given its significantly superior fever reduction in influenza B compared to oseltamivir [6] and higher in vitro potency against B/Victoria strains [7], zanamivir is the preferred neuraminidase inhibitor for in vitro and in vivo studies focused on influenza B infection models.

Antiviral Resistance Surveillance and Mechanistic Studies

Zanamivir's retained activity against oseltamivir-resistant H275Y mutants makes it an essential control compound in viral resistance panels [6]. It is used to validate resistance phenotypes and to study structure-activity relationships of neuraminidase binding [7].

Inhalation and Pulmonary Drug Delivery Research

Zanamivir's unique pharmacokinetic profile—minimal oral bioavailability and high local lung deposition after inhalation [6]—makes it a model compound for developing inhaled antiviral formulations and studying pulmonary drug delivery, deposition, and local efficacy.

In Vitro Neuraminidase Inhibition Assays and Structure-Activity Relationship (SAR) Studies

The well-characterized nanomolar IC50 values of zanamivir against a range of influenza A and B neuraminidases [6] provide a reliable benchmark for enzyme inhibition assays. Its 4-guanidino group, which interacts with strain-invariant residues, serves as a key pharmacophore in SAR studies for next-generation neuraminidase inhibitors [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zanamivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.